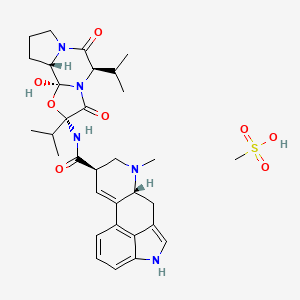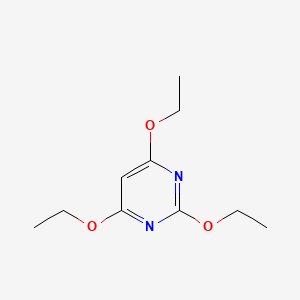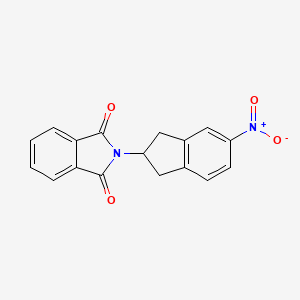
2-((Dicyclopentylacetyl)oxy)-N-butyl-N,N-diethylethanaminium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Dicyclopentylacetyl)oxy)-N-butyl-N,N-diethylethanaminium bromide, also known as Diponium Bromide, is a quaternary ammonium compound with the molecular formula C20H38BrNO2 and a molecular weight of 404.43 g/mol . This compound is known for its antispasmodic properties and is used in various pharmacological applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dicyclopentylacetyl)oxy)-N-butyl-N,N-diethylethanaminium bromide involves the esterification of dicyclopentylacetic acid with diethylaminoethanol, followed by quaternization with butyl bromide . The reaction conditions typically include:
Esterification: The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Quaternization: The ester is then reacted with butyl bromide in an organic solvent like acetone or acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure consistent product quality and yield.
Purification steps: Including recrystallization and filtration to obtain the pure compound.
化学反应分析
Types of Reactions
2-((Dicyclopentylacetyl)oxy)-N-butyl-N,N-diethylethanaminium bromide undergoes several types of chemical reactions, including:
Substitution reactions: Commonly with nucleophiles such as hydroxide ions.
Hydrolysis: In the presence of water, leading to the formation of dicyclopentylacetic acid and the corresponding amine.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions for substitution reactions.
Acids and bases: For hydrolysis reactions, typically under mild conditions.
Major Products
Dicyclopentylacetic acid: Formed during hydrolysis.
Corresponding amine: Resulting from the breakdown of the quaternary ammonium structure.
科学研究应用
2-((Dicyclopentylacetyl)oxy)-N-butyl-N,N-diethylethanaminium bromide has various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antispasmodic properties and potential use in treating conditions like irritable bowel syndrome.
Industry: Utilized in the formulation of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2-((Dicyclopentylacetyl)oxy)-N-butyl-N,N-diethylethanaminium bromide involves its interaction with muscarinic receptors. It acts as an antimuscarinic agent, inhibiting the action of acetylcholine on smooth muscle cells, leading to muscle relaxation . This compound also exhibits non-competitive inhibition of histamine and bradykinin, further contributing to its antispasmodic effects .
相似化合物的比较
Similar Compounds
Dicyclomine: Another antimuscarinic agent used to treat spasms of the intestines.
Oxybutynin: Used to treat overactive bladder by inhibiting the muscarinic action of acetylcholine on smooth muscle.
Uniqueness
2-((Dicyclopentylacetyl)oxy)-N-butyl-N,N-diethylethanaminium bromide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of dicyclopentyl and butyl groups provides a unique interaction profile with muscarinic receptors, differentiating it from other similar compounds .
属性
CAS 编号 |
101474-34-4 |
|---|---|
分子式 |
C22H42BrNO2 |
分子量 |
432.5 g/mol |
IUPAC 名称 |
butyl-[2-(2,2-dicyclopentylacetyl)oxyethyl]-diethylazanium;bromide |
InChI |
InChI=1S/C22H42NO2.BrH/c1-4-7-16-23(5-2,6-3)17-18-25-22(24)21(19-12-8-9-13-19)20-14-10-11-15-20;/h19-21H,4-18H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
BNDODZZYZIOJBE-UHFFFAOYSA-M |
规范 SMILES |
CCCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-azabicyclo[2.2.2]octan-3-yl 2-tert-butyl-2-hydroxy-5-methylhex-5-en-3-ynoate](/img/structure/B13741083.png)

![7-{[(1-Hydroxy-1-phenylpropan-2-yl)amino]methyl}-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B13741100.png)

![Naphtho[1,2-d]thiazolium, 1-(3-sulfopropyl)-2-[2-[[1-(3-sulfopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]-, inner salt](/img/structure/B13741104.png)







![Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride](/img/structure/B13741132.png)
![(4-Nitrophenyl) 2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate](/img/structure/B13741141.png)
